molecular formula C15H10Cl2N2OS B3035866 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine CAS No. 338756-39-1

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine

Cat. No. B3035866
CAS RN: 338756-39-1
M. Wt: 337.2 g/mol
InChI Key: BMNVUUCUEXUFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of chloro and chlorophenoxy substituents, which may influence its chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity . The synthesis involved the protection of mice against convulsions induced by lethal doses of pentylentetrazole (PTZ) and maximal electroshock (MES). Among the synthesized compounds, one demonstrated significant activity in both tests, indicating the potential for further development of similar compounds for pharmacological applications.

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using spectroscopic techniques and single-crystal X-ray diffraction . The compound crystallized in the orthorhombic space group with specific unit cell parameters. The structural geometry, including bond lengths and angles, was also calculated using density functional theory (DFT) methods, which showed good agreement with experimental data. Such analyses are crucial for understanding the electronic properties and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from studies on similar compounds. For example, the synthesis of functionalized 1,3-thiazolidine-2-thione derivatives from primary amines and carbon disulfide in the presence of N,N'-diphenyloxalimidoyl dichloride suggests that 1,3-thiazol-2-amine derivatives can participate in various chemical reactions to form new compounds . The reactivity of such compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be diverse, depending on their specific substituents and molecular structure. For instance, the synthesis and characterization of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine revealed insights into the compound's crystal structure, electrostatic potential, and electronic absorption spectra . The frontier molecular orbital (FMO) analysis can provide information on the electronic transitions within the molecule, which is important for understanding its photophysical properties and potential applications in materials science.

Scientific Research Applications

Synthesis and Structural Properties

One area of research explores the synthesis and spectroscopic properties of novel substituted thiazolidinones, which share a structural similarity to the compound . These studies aim to understand the reaction mechanisms and structural conformations of these compounds, providing insights into their potential applications in medicinal chemistry and materials science. For instance, the reaction of chloral with substituted anilines to form 2,2,2-trichloroethylidene anilines and subsequently, substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the synthetic versatility of thiazolidinone derivatives (Issac & Tierney, 1996).

Chemical Transformations and Biological Properties

Another line of research focuses on the chemical transformations and biological properties of 1,3-azole derivatives, including thiazoles. These studies systematize methods for synthesizing phosphorylated 1,3-azoles and explore their chemical and biological activities. The insights from these investigations can be applied to the development of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles (Abdurakhmanova et al., 2018).

Applications in Organic Synthesis

Further research has been conducted on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives, which are valuable as building blocks in the synthesis of various heterocyclic compounds. These studies highlight the potential of such compounds in the synthesis of heterocycles, which are crucial in the development of new drugs and materials (Gomaa & Ali, 2020).

Environmental Impact Studies

Additionally, research has been conducted on the environmental impact of chlorophenoxy compounds, which are structurally related to the compound . These studies examine the potential carcinogenic outcomes and mechanisms from exposure to these compounds, contributing to a better understanding of their environmental and health impacts (Stackelberg, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of fungal cell membranes .

Mode of Action

The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis leads to changes in the membrane structure and function, which ultimately inhibits fungal growth .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and impaired function . The downstream effects include disruption of essential processes such as cell division and growth .

Pharmacokinetics

Similar compounds are typically absorbed and distributed throughout the organism, metabolized by various enzymatic processes, and excreted .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to cellular dysfunction and death in fungi . It exhibits broad-spectrum antifungal activity and is used as a fungicide .

Action Environment

Environmental factors such as temperature, pH, and presence of other organisms can influence the compound’s action, efficacy, and stability. It’s worth noting that the compound is considered an environmental contaminant, indicating that it can persist in the environment .

properties

IUPAC Name

4-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-1-3-10(4-2-9)20-11-5-6-12(13(17)7-11)14-8-21-15(18)19-14/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNVUUCUEXUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=CSC(=N3)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215768
Record name 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine

CAS RN

338756-39-1
Record name 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338756-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.